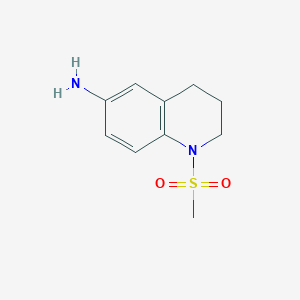

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a tetrahydroquinoline derivative featuring a methylsulfonyl group at the 1-position and an amine group at the 6-position.

Propriétés

IUPAC Name |

1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOAYEHFQTZFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core. This can be achieved through various methods, including the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Amination: The final step involves the introduction of the amine group at the desired position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfides, thiols, and various substituted tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine exhibits significant anticancer activity. Notably:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer cells (MCF7) and colon cancer cells (HCT116). For instance, IC50 values indicate potent activity against these cell lines, with significant reductions in cell viability observed at low concentrations (0.001 µM to 0.1 µM) over different time points .

| Cell Line | Concentration (µM) | Effect on Viability (%) |

|---|---|---|

| MCF7 | 0.001 | 17% (24h) |

| 0.01 | 11% (72h) | |

| HCT116 | 0.001 | 19% (24h) |

| 0.1 | 32% (72h) |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that leverage the unique reactivity of the methylsulfonyl group and the tetrahydroquinoline ring system. These reactions can include nucleophilic substitutions and electrophilic additions.

Mechanistic Insights

Understanding the mechanism of action is crucial for developing this compound further. Current research suggests that it may affect cell signaling pathways related to cancer proliferation and neuroprotection by interacting with specific biological targets .

Mécanisme D'action

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Key Observations:

- Sulfonyl vs. Aminoalkyl Substituents: The methylsulfonyl group in the target compound contrasts with electron-donating groups like diethylaminoethyl or pyrrolidinylethyl.

- Synthetic Complexity: Sulfonylation reactions (e.g., using sulfonyl chlorides) typically proceed in high yields under mild conditions, whereas aminoalkylation may require reductive amination or multi-step protocols .

Physicochemical and Spectral Properties

- Molecular Weight : The target compound (226.3 g/mol) is lighter than aryl-sulfonyl analogs (e.g., 318.39 g/mol for 4-methoxyphenylsulfonyl derivative) due to its simpler substituent .

- Spectral Signatures: ¹H NMR: Methylsulfonyl groups typically show a singlet at δ ~3.0 ppm for the S–CH₃ protons. Aromatic protons in tetrahydroquinoline derivatives resonate between δ 6.3–6.7 ppm . MS (ESI): The molecular ion peak for the target compound is expected near m/z 227.1 (M+H⁺), consistent with analogs like compound 33 (m/z 260.2) .

Q & A

Q. Basic Analytical Protocol

- 1H NMR :

- ESI-MS : A molecular ion peak at m/z 255.1 [M+H]+ aligns with the molecular formula C10H14N2O2S .

What strategies resolve contradictory biological activity data for methylsulfonyl-tetrahydroquinoline derivatives in anticancer assays?

Advanced Data Analysis

Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin). Validate using orthogonal assays (e.g., flow cytometry for apoptosis) .

Structural Epimerization : Check for stereochemical stability via chiral HPLC. Methylsulfonyl derivatives may racemize under physiological conditions, altering target binding .

Metabolic Interference : Perform hepatic microsome studies to assess metabolic stability. Phase I metabolites (e.g., sulfoxide derivatives) may confound activity .

How can computational methods optimize the synthesis and target interaction of this compound?

Q. Advanced Computational Design

Reaction Path Search : Use density functional theory (DFT) to model sulfonylation transition states and identify low-energy pathways (e.g., B3LYP/6-31G* basis set) .

Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues .

MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with sustained target engagement .

What experimental design principles improve yield in large-scale synthesis of this compound?

Advanced Process Optimization

Apply Design of Experiments (DoE) to minimize trial-and-error:

Factors : Temperature, solvent ratio (DMF:H2O), catalyst loading.

Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 65°C, DMF:H2O 4:1, 5 mol% Pd/C) for >80% yield .

Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer and reduce batch variability .

How does the methylsulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonamide derivatives?

Q. Advanced Structure-Property Relationship

- Lipophilicity : LogP increases by ~0.5 units compared to ethylsulfonyl analogs, enhancing blood-brain barrier permeability (measured via PAMPA assay) .

- Metabolic Stability : Methylsulfonyl groups resist cytochrome P450 oxidation better than phenylsulfonyl analogs, as shown in human liver microsome studies .

- Solubility : Aqueous solubility of 12 mg/mL (pH 7.4) due to sulfonyl polarity, critical for intravenous formulations .

What are the challenges in characterizing reactive intermediates during the synthesis of this compound?

Q. Advanced Analytical Challenges

Transient Intermediates : Use low-temperature NMR (−40°C) to trap intermediates like the sulfonyl chloride adduct .

MS/MS Fragmentation : Identify unstable species via high-resolution LC-MS (e.g., Q-TOF) with in-source fragmentation .

Kinetic Profiling : Monitor reaction progress in real-time using inline IR spectroscopy to detect intermediates (e.g., enamine formation) .

How can structural modifications enhance the selectivity of this compound for kinase targets?

Q. Advanced Medicinal Chemistry

Positional Isomerism : Introduce substituents at C-7 (e.g., fluorine) to improve fit into hydrophobic kinase pockets .

Bioisosteric Replacement : Replace the methylsulfonyl group with trifluoromethanesulfonyl to enhance ATP-binding site interactions .

Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.